molecular formula C7H12ClN3O2 B2853735 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2137582-81-9

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B2853735
CAS No.: 2137582-81-9
M. Wt: 205.64
InChI Key: WYVLSWDUYLGHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, also known as APY, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride in lab experiments is its specificity for DHODH, which reduces off-target effects. This compound has also been shown to have low toxicity in normal cells, making it a promising therapeutic agent for cancer treatment. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride. One direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Another direction is to develop more efficient synthesis methods for this compound, which can improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the long-term effects of this compound on normal cells and its potential for combination therapy with other cancer treatments.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research studies. Its mechanism of action involves the inhibition of DHODH, which leads to the inhibition of cancer cell growth and the induction of apoptosis. This compound has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, which can improve our understanding of its potential as a therapeutic agent.

Synthesis Methods

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride can be synthesized using different methods, including a one-pot synthesis method and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2,4-dioxo-5-phenylimidazolidine with 3-aminopropylamine in the presence of a catalyst. The microwave-assisted synthesis method involves the reaction of 2,4-dioxo-5-phenylimidazolidine with 3-aminopropylamine in the presence of a solvent and a catalyst under microwave irradiation.

Scientific Research Applications

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.

Properties

IUPAC Name

1-(3-aminopropyl)pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-3-1-4-10-5-2-6(11)9-7(10)12;/h2,5H,1,3-4,8H2,(H,9,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLSWDUYLGHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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